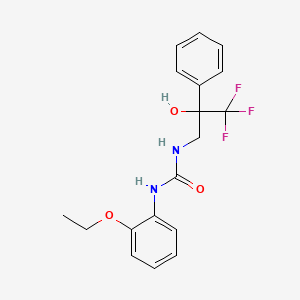
1-(2-Ethoxyphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Ethoxyphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a useful research compound. Its molecular formula is C18H19F3N2O3 and its molecular weight is 368.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Ethoxyphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H20F3N2O3. The compound features a trifluoromethyl group which enhances its lipophilicity, facilitating cellular penetration. The presence of the ethoxy and hydroxy groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group increases the compound's hydrophobicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of various enzymes and receptors through:
- Hydrogen Bonding: The hydroxy group can form hydrogen bonds with target proteins, influencing their function.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity: Preliminary studies suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects: It has been noted for its potential to reduce inflammation in various models, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Properties: Some studies have indicated effectiveness against certain bacterial strains, suggesting a role as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammation | |
| Antimicrobial | Effective against specific bacteria |
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of the compound on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Anti-inflammatory Effects
A separate investigation examined the anti-inflammatory properties using a mouse model of arthritis. The administration of this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as a therapeutic agent for inflammatory conditions.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3/c1-2-26-15-11-7-6-10-14(15)23-16(24)22-12-17(25,18(19,20)21)13-8-4-3-5-9-13/h3-11,25H,2,12H2,1H3,(H2,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZNODOHLRNYFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














